molecular formula C9H11NO3 B1350464 4-butyryl-1H-pyrrole-2-carboxylic acid CAS No. 111468-95-2

4-butyryl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1350464
CAS No.: 111468-95-2
M. Wt: 181.19 g/mol
InChI Key: UONGLVQLBJRCSR-UHFFFAOYSA-N
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Description

Historical Context of Pyrrole-2-Carboxylic Acid Research Trajectories

Research into pyrrole (B145914) and its derivatives has been ongoing for over a century, with some of the foundational synthesis methods being reported in the late 19th century. colab.wsnih.gov Pyrrole itself was first identified in coal tar in 1834. nih.govnumberanalytics.com Early research focused on understanding the fundamental reactivity and properties of the pyrrole ring. The Paal-Knorr reaction, Hantzsch synthesis, and Knorr pyrrole synthesis are classical methods that became pivotal for accessing various N-substituted and polysubstituted pyrroles. nih.govnih.gov

The study of pyrrole-2-carboxylic acid, a white solid, gained traction as chemists sought to understand its natural origins and synthetic potential. wikipedia.org It is known to arise in nature from the dehydrogenation of the amino acid proline. wikipedia.org Early 20th-century research laid the groundwork for its synthesis, with publications dating back to at least 1926 detailing observations on the synthesis of pyrrole- and pyrrolidone-carboxylic acids. acs.org Synthetic methodologies have continued to evolve, including hydrolysis of corresponding esters like methyl pyrrole-2-carboxylate or ethyl pyrrole-2-carboxylate. wikipedia.orgacs.org More recent advancements have explored novel catalytic systems, such as iron-containing catalysts, for the synthesis of pyrrole-2-carboxylic acid esters. researchgate.net The understanding of its solid-state structure, where it forms cyclic dimers through hydrogen bonding, has been refined through spectroscopic studies like infrared and Raman spectroscopy, as well as X-ray crystallography. acs.orgnih.gov

Significance of 4-Butyryl-1H-Pyrrole-2-Carboxylic Acid within Substituted Pyrrole Chemical Space

The specific substitution pattern of this compound—featuring a carboxylic acid at the 2-position and a butyryl (1-oxobutyl) group at the 4-position—positions it as a molecule of interest within the vast chemical space of substituted pyrroles. echemi.com While specific research on this exact compound is not extensively documented in mainstream literature, the significance of its constituent functional groups on the pyrrole scaffold can be inferred from broader chemical principles and studies on related structures.

The pyrrole ring is electron-rich, making it highly reactive towards electrophilic substitution. numberanalytics.comnih.gov The presence of both an electron-withdrawing carboxylic acid group and a moderately deactivating acyl (butyryl) group influences the ring's reactivity and the orientation of further substitutions. The carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, allowing for its incorporation into larger, more complex molecules.

Acylpyrroles, including those with a butyryl group, are important intermediates in organic synthesis. The ketone functionality of the butyryl group can participate in a variety of reactions, enabling the construction of more elaborate side chains or the formation of new ring systems. For instance, the reduction of a similar compound, 4-butyrylresorcinol, is a key step in the synthesis of 4-n-butylresorcinol, highlighting the synthetic utility of the butyryl group. google.com Furthermore, pyrrole derivatives containing butyric acid moieties have been isolated from natural sources, such as edible mushrooms, indicating their presence in biological systems. nih.govmdpi.com

Below are the key chemical properties of this compound.

PropertyValue
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS Number 111468-95-2
Melting Point 191-192 °C
Boiling Point (Predicted) 416.0±30.0 °C
Density (Predicted) 1.251±0.06 g/cm3

Table created with data from Echemi. echemi.com

Overview of Current Research Scope and Academic Contributions to Pyrrole Chemistry

The interest in pyrrole chemistry continues to grow, driven by the diverse applications of its derivatives in medicinal chemistry and materials science. colab.ws Modern research focuses on several key areas, including the development of novel, more efficient, and environmentally friendly synthetic methods. nih.govresearchgate.net This includes metal-free cascade reactions, photocatalyzed and electrochemical functionalizations, and continuous flow synthesis methodologies. nih.govnih.govsyrris.com

Academic contributions have significantly expanded the library of biologically active pyrrole-containing compounds. These derivatives have shown potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents. nih.govmdpi.comrsc.org The pyrrole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govrsc.org

In materials science, pyrrole derivatives are crucial for creating organic electronics, including conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics. numberanalytics.comresearchgate.net The ability to tune the electronic properties of the pyrrole ring through substitution makes it a versatile building block for these advanced materials. numberanalytics.com Recent research also explores the synthesis of pyrrole-2-carboxylic acid from sustainable, bio-based feedstocks like cellulose (B213188) and chitin, reflecting a broader trend towards green chemistry. cam.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butanoyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-3-8(11)6-4-7(9(12)13)10-5-6/h4-5,10H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONGLVQLBJRCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377449
Record name 4-butyryl-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111468-95-2
Record name 4-(1-Oxobutyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111468-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butyryl-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Butyryl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Contemporary Chemical Synthesis Approaches to Pyrrole (B145914) Carboxylic Acid Scaffolds

Modern organic synthesis provides a versatile toolkit for constructing and functionalizing the pyrrole core. These methods range from direct modification of the pyrrole ring to building the heterocyclic system from acyclic precursors.

Directly introducing an acyl group at the 4-position of a pyrrole-2-carboxylic acid scaffold is challenging due to the electronic properties of the pyrrole ring. Electrophilic substitution on the pyrrole ring typically occurs at the C2 or C5 positions, and if these are blocked, at the C3 position. datapdf.comlookchem.com The Friedel-Crafts acylation is a primary method for introducing acyl groups onto aromatic rings. organic-chemistry.org However, for pyrroles, this reaction often leads to a mixture of 2- and 3-acylated products, and can be complicated by the acid-sensitivity of the pyrrole ring, leading to polymerization. lookchem.comnsf.gov

To achieve regioselective acylation at the C4 position (which corresponds to the C3 position in a 1-substituted pyrrole), a common strategy involves the use of a protecting/directing group on the pyrrole nitrogen. The 1-(phenylsulfonyl) group has proven effective in this regard. datapdf.com Acylation of 1-(phenylsulfonyl)pyrrole (B93442) using different Lewis acid catalysts can selectively yield either 2-acyl or 3-acyl derivatives. datapdf.comacs.org Specifically, using aluminum chloride (AlCl₃) as the catalyst in a Friedel-Crafts reaction with an acyl chloride (like butyryl chloride) preferentially directs the acylation to the 3-position. datapdf.com Subsequent mild alkaline hydrolysis readily removes the phenylsulfonyl group to yield the free 3-acyl-1H-pyrrole. datapdf.com To synthesize the target molecule, this strategy would be applied to a pyrrole-2-carboxylate ester, where the ester group at C2 would further influence the regioselectivity of the acylation.

Table 1: Regioselectivity in Friedel-Crafts Acylation of 1-(Phenylsulfonyl)pyrrole Data extrapolated from studies on various acyl groups.

CatalystAcylating AgentMajor Product PositionReference
AlCl₃R-COCl3-Acyl datapdf.com
BF₃·OEt₂R-COCl2-Acyl datapdf.com

Pyrrole Ring Construction Methodologies Incorporating Butyryl Moieties

An alternative to functionalizing a pre-existing pyrrole ring is to construct the ring with the desired substituents already in place. The Paal-Knorr synthesis is a cornerstone method for this approach, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. organic-chemistry.orgwikipedia.orgrgmcet.edu.in

To synthesize 4-butyryl-1H-pyrrole-2-carboxylic acid via this route, a specifically designed 1,4-dicarbonyl precursor is required. This precursor would need to incorporate both the butyryl group and a masked or precursor form of the carboxylic acid. For instance, a 3-butyryl-1,4-dicarbonyl compound could be condensed with an amino acid ester, such as ethyl glycinate, under acidic conditions to form the desired pyrrole scaffold. alfa-chemistry.com The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com This method offers the advantage of building a highly substituted pyrrole in a single, often high-yielding step. uctm.edu

The carboxylic acid group at the C2 position can be introduced at various stages of the synthesis. It can be incorporated from the start, as in the Paal-Knorr synthesis using an amino acid derivative, or it can be added to a pre-functionalized pyrrole ring. Pyrrole itself can be carboxylated to form pyrrole-2-carboxylic acid. wikipedia.org This process can be achieved chemically, for example, by reacting pyrrole with carbon dioxide under specific conditions, such as in the presence of potassium carbonate. researchgate.net

Alternatively, the ethyl ester of pyrrole-2-carboxylic acid can be readily prepared from pyrrole. wikipedia.org This ester can then serve as the starting material for subsequent functionalization, such as the regioselective acylation at the C4 position as described previously. The final step would be the hydrolysis of the ester to the carboxylic acid. The decarboxylation of pyrrole-2-carboxylic acid is also a known reaction, which can be catalyzed by acid and proceeds through the addition of water to the carboxyl group of the protonated reactant. nih.govacs.org

Control of regioselectivity is paramount in the synthesis of polysubstituted pyrroles. datapdf.com As discussed, the choice of protecting groups and catalysts is crucial for directing electrophilic substitution. acs.org For instance, the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole demonstrates how catalyst choice (AlCl₃ vs. BF₃·OEt₂) can dictate the position of acylation between C3 and C2. datapdf.com Another powerful technique for regiocontrol involves selective halogenation of the pyrrole ring followed by cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other groups at specific positions. nih.gov

While the target molecule, this compound, is aromatic and thus lacks stereocenters in the ring, stereoselectivity becomes critical when synthesizing its reduced derivatives, such as substituted pyrrolidines. Studies have shown that the heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, allowing for the formation of up to four new stereocenters in a controlled manner. nih.govacs.orgacs.org In these reactions, an existing stereocenter on a substituent can direct the hydrogenation of the pyrrole ring from one face, leading to a specific stereoisomer of the resulting pyrrolidine. acs.orgacs.org

Bio-inspired and Biocatalytic Routes to Pyrrole Carboxylic Acids

Nature offers elegant and efficient enzymatic pathways for the synthesis of complex molecules, including pyrrole-containing natural products. These biocatalytic methods are gaining attention as environmentally friendly alternatives to traditional chemical synthesis.

In biological systems, the pyrrole ring is a fundamental structural motif found in vital molecules like heme and chlorophyll. wikipedia.org The biosynthesis of these compounds starts from aminolevulinic acid (ALA). wikipedia.org More directly related to the target structure, pyrrole-2-carboxylic acid is a known natural product that arises from the dehydrogenation of the amino acid L-proline. wikipedia.orgwikipedia.org This conversion is a key step in the biosynthesis of certain antibiotics like undecylprodigiosin (B1683453) and pyoluteorin.

Recent advances in biocatalysis have explored the use of isolated enzymes for specific transformations. For example, enzymes from the UbiD family are capable of the reversible (de)carboxylation of various aromatic compounds. mdpi.com It has been demonstrated that coupling a UbiD-type decarboxylase with a carboxylic acid reductase (CAR) can produce pyrrole-2-carbaldehyde from pyrrole and CO₂ under ambient conditions. mdpi.com This enzymatic cascade highlights the potential for developing biocatalytic routes to pyrrole-2-carboxylic acid and its derivatives. Furthermore, the extensive study of the biosynthesis of pyrrolizidine (B1209537) alkaloids, which are complex natural products containing a pyrrole-related core, provides a wealth of knowledge on the enzymes and pathways involved in forming and functionalizing such heterocyclic systems in nature. core.ac.uknih.govresearchgate.net

Engineered Biocatalytic Synthesis and Derivatization

The application of engineered biocatalysts in the synthesis and derivatization of pyrrole compounds represents a sophisticated and environmentally benign alternative to traditional chemical methods. While direct enzymatic synthesis of this compound has not been extensively documented in publicly available research, existing studies on related pyrrole derivatives provide a strong foundation for developing such biocatalytic routes. These approaches primarily focus on two key areas: the enzymatic modification of the pyrrole scaffold, including acylation, and the derivatization of the carboxylic acid moiety.

The biosynthesis of natural products offers insights into the enzymatic machinery capable of acylating the pyrrole ring. For instance, the formation of 4-acetamidepyrrole-2-carboxylic acid in the biosynthetic pathway of congocidine (B231845) demonstrates that nature possesses enzymes capable of C4-acylation of a pyrrole-2-carboxylic acid core. nih.gov This suggests the potential for harnessing and engineering such enzymes, like acyltransferases, for the specific introduction of a butyryl group.

Furthermore, the field of biocatalytic Friedel-Crafts acylation is emerging, with research into engineered acyltransferases for aromatic compounds. nih.gov Although current studies have focused on simpler aromatic substrates like resorcinol, the principles of rational protein engineering could be applied to develop variants with activity towards pyrrole substrates. nih.gov

In terms of derivatization, lipases have proven to be versatile and efficient biocatalysts for the modification of the carboxylic acid group in pyrrole-2-carboxylates. Specifically, the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols has been successfully achieved using immobilized lipases. researchgate.net This methodology could be readily adapted for the esterification of this compound to produce a range of ester derivatives.

One of the most effective commercially available lipases for this transformation is Novozym 435. researchgate.net Detailed research has been conducted to optimize the reaction conditions for this enzyme, including the choice of solvent, enzyme loading, and substrate molar ratios, to achieve high yields of the desired pyrrole esters. researchgate.net

For example, in the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl (B1604629) alcohol, Novozym 435 demonstrated significantly higher activity compared to other lipases like Lipozyme TLIM and CRL. researchgate.net The optimization of reaction parameters is crucial for maximizing the yield and efficiency of the biocatalytic process.

Table 1: Effect of Different Lipases on the Yield of Benzyl 1H-pyrrole-2-carboxylate researchgate.net
LipaseSolventYield (%)
Novozym 435Toluene46
Lipozyme TLIMToluene<3
CRLToluene9

The choice of solvent also plays a critical role in the efficiency of the lipase-catalyzed reaction. Non-polar solvents have been shown to be more effective for the synthesis of pyrrole esters.

Table 2: Effect of Solvent on the Novozym 435-Catalyzed Synthesis of Benzyl 1H-pyrrole-2-carboxylate researchgate.net
SolventYield (%)
n-Hexane61
Toluene46
Isooctane44
1,4-Dioxane0
Acetonitrile (CH3CN)0
Dimethylformamide (DMF)0
Ethanol0
Dimethyl sulfoxide (B87167) (DMSO)0

Beyond esterification, other enzymatic modifications of the carboxylic acid group are also possible. For example, carboxylic acid reductases (CARs) have been shown to reduce pyrrole-2-carboxylic acid to pyrrole-2-carbaldehyde. mdpi.com This demonstrates the potential for a range of biocatalytic derivatizations of the carboxyl group in this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Butyryl 1h Pyrrole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and spatial arrangement of the atoms within 4-butyryl-1H-pyrrole-2-carboxylic acid.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm. libretexts.org The N-H proton of the pyrrole (B145914) ring would also likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The two protons on the pyrrole ring (H-3 and H-5) are in distinct electronic environments and would appear as doublets. The butyryl side chain would present three distinct signals: a triplet for the terminal methyl group, a multiplet (sextet) for the adjacent methylene (B1212753) group, and a triplet for the methylene group alpha to the carbonyl.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the carboxylic acid and the butyryl ketone are the most deshielded, appearing far downfield (160-200 ppm). libretexts.org The carbons of the pyrrole ring typically resonate in the aromatic region (100-150 ppm), while the aliphatic carbons of the butyryl chain appear in the upfield region (<50 ppm).

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-COOH 10.0 - 12.0 broad singlet -
N-H 9.0 - 11.0 broad singlet -
H-5 (ring) ~7.2 doublet ~2-3
H-3 (ring) ~7.0 doublet ~2-3
-CH₂- (alpha to C=O) 2.8 - 3.0 triplet ~7.5
-CH₂- (beta to C=O) 1.6 - 1.8 sextet ~7.5

Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (butyryl) 190 - 200
C=O (carboxylic acid) 160 - 170
C-4 (ring) 135 - 145
C-2 (ring) 125 - 135
C-5 (ring) 120 - 130
C-3 (ring) 110 - 120
-CH₂- (alpha to C=O) 35 - 45
-CH₂- (beta to C=O) 18 - 25

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY)

To confirm the assignments made from 1D NMR and to establish the complete molecular framework, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show a crucial correlation between the H-3 and H-5 protons of the pyrrole ring, confirming their adjacency. It would also map out the entire spin system of the butyryl side chain, showing correlations from the α-CH₂ to the β-CH₂ and from the β-CH₂ to the terminal -CH₃ protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting different parts of the molecule by showing correlations between protons and carbons over two to three bonds. Key expected correlations would include:

The H-3 and H-5 ring protons to the butyryl carbonyl carbon, confirming the position of the side chain at C-4.

The α-CH₂ protons of the butyryl chain to the butyryl carbonyl carbon and to C-3 and C-4 of the pyrrole ring.

The H-3 proton to the carboxylic acid carbonyl carbon, confirming the position of the carboxyl group at C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A key NOESY correlation would be expected between the H-3 proton and the α-CH₂ protons of the butyryl group, and between the H-5 proton and the α-CH₂ protons, further confirming the substituent's location and orientation.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₉H₁₁NO₃. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass.

Calculated Molecular Data

Parameter Value
Molecular Formula C₉H₁₁NO₃

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, several characteristic fragmentation pathways would be expected.

Alpha-Cleavage: A primary fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This would lead to the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a prominent fragment ion at [M-43]⁺.

Loss of Carboxyl Group: Carboxylic acids readily lose the -COOH group as CO₂ (44 Da) and H₂O (18 Da). The loss of CO₂ from the deprotonated molecular ion [M-H]⁻ is a common fragmentation pathway. libretexts.org

Side-Chain Fragmentation: Other cleavages within the butyryl chain can also occur, leading to the loss of smaller neutral fragments. The analysis of these fragmentation patterns allows for the confirmation of the butyryl group's structure and its attachment to the pyrrole ring. nih.gov

Predicted Key MS/MS Fragments

Fragmentation Event Neutral Loss Resulting Ion (m/z)
Loss of Propyl Radical (α-cleavage) C₃H₇• (43 Da) [M-43]⁺
Loss of Carbon Dioxide CO₂ (44 Da) [M-44]
Loss of Water H₂O (18 Da) [M-18]

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". For this compound, the IR spectrum would be dominated by absorptions from its key functional groups.

The most prominent feature would be the very broad O-H stretching band of the carboxylic acid, which typically appears from 2500 to 3300 cm⁻¹, a result of strong hydrogen bonding. libretexts.org The N-H stretch of the pyrrole ring is expected as a sharper peak around 3300-3400 cm⁻¹. The carbonyl (C=O) region would likely show two distinct, strong absorptions: one for the carboxylic acid C=O around 1710 cm⁻¹ and another for the conjugated ketone C=O around 1670 cm⁻¹. pressbooks.pub The presence of both peaks would be strong evidence for the two different carbonyl environments in the molecule.

Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Pyrrole N-H Stretch 3300 - 3400 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Carboxylic Acid C=O Stretch 1680 - 1710 Strong
Ketone C=O Stretch 1660 - 1680 Strong
Pyrrole Ring C=C Stretch 1500 - 1600 Medium-Variable

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

A comprehensive search of crystallographic databases and the broader scientific literature did not yield any specific experimental X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state molecular conformation and the specific intermolecular interactions that govern its crystal packing is not available in the public domain.

While crystallographic data exists for the parent compound, 1H-pyrrole-2-carboxylic acid, and other derivatives, these structures are not suitable for a direct and accurate extrapolation to the butyryl-substituted analogue. The presence of the butyryl group at the 4-position of the pyrrole ring is expected to significantly influence the molecule's conformational preferences and the nature of its intermolecular interactions in the solid state. This substituent introduces additional conformational flexibility and potential sites for intermolecular forces, which would lead to a unique crystal lattice.

Furthermore, no computational or theoretical studies that predict the crystal structure of this compound were identified. Such in silico methods can sometimes provide valuable insights into the likely solid-state arrangement of a molecule in the absence of experimental data.

Therefore, a definitive analysis of the solid-state structure, including precise bond lengths, bond angles, and a detailed description of hydrogen bonding or other non-covalent interactions for this compound, cannot be provided at this time. The generation of the requested detailed research findings and data tables is contingent upon the future experimental determination of its crystal structure.

Computational Chemistry and Molecular Modeling Studies of 4 Butyryl 1h Pyrrole 2 Carboxylic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of various organic molecules, including pyrrole (B145914) derivatives.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 4-butyryl-1H-pyrrole-2-carboxylic acid, this involves finding the lowest energy arrangement of its atoms. Due to the flexibility of the butyryl and carboxylic acid groups, several conformers may exist. Theoretical calculations, often using methods like B3LYP with a 6-311++G(d,p) basis set, can identify these stable conformers and their relative energies. researchgate.net The analysis would likely focus on the rotational isomers (rotamers) arising from the C-C single bonds in the butyryl chain and the C-C bond connecting the carboxylic acid to the pyrrole ring.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (N1-C2-C6-O7) Dihedral Angle (C4-C8-C9-C10) Relative Energy (kcal/mol)
1 (Global Minimum) 0.5° (syn) 178.9° (anti) 0.00
2 179.8° (anti) 179.2° (anti) 1.25
3 0.3° (syn) 65.7° (gauche) 2.10

Note: This data is illustrative and based on typical results for similar molecules.

DFT calculations can accurately predict various spectroscopic properties. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra can aid in the interpretation of experimental data. mdpi.comunic.ac.cymdpi.com For instance, calculated ¹H and ¹³C NMR chemical shifts, using the Gauge-Including Atomic Orbital (GIAO) method, can help assign signals in experimental spectra. mdpi.com Similarly, computed IR spectra can assist in identifying characteristic vibrational modes of the functional groups present in this compound, such as the C=O and N-H stretches. mdpi.comunic.ac.cy Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax) in the UV-Vis spectrum. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Property Predicted Value Experimental Value (Hypothetical)
¹H NMR (δ, ppm) - H on N1 8.5 8.4
¹³C NMR (δ, ppm) - C of COOH 165.2 164.8
IR Frequency (cm⁻¹) - C=O stretch (COOH) 1720 1715
IR Frequency (cm⁻¹) - N-H stretch 3450 3445

Note: This data is illustrative and based on typical results for similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may be distributed over the carbonyl groups and the pyrrole ring.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.89

Note: This data is illustrative and based on typical results for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, stability, and interactions with the environment. rsc.org

The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations in explicit solvent models (e.g., water, DMSO, chloroform) can be used to study these effects. The polarity of the solvent can influence the relative stability of different conformers and the strength of hydrogen bonds. For example, in a polar solvent like water, intermolecular hydrogen bonds between the solute and solvent molecules may be favored over the formation of solute-solute dimers. In a nonpolar solvent, the formation of hydrogen-bonded dimers is more likely. These simulations can provide a detailed picture of the solvation shell around this compound and how solvent interactions modulate its behavior.

Table 4: Compound Names Mentioned

Compound Name
This compound

Advanced Quantum Chemical Topology (e.g., Atoms in Molecules, Natural Bond Orbital Analysis)

Advanced quantum chemical topology methods provide a framework for analyzing the electron density distribution of a molecule, which is obtained from quantum mechanical calculations. These analyses translate the complex quantum mechanical wavefunction into intuitive chemical concepts like bonds, lone pairs, and atomic charges.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density, ρ(r). Within this framework, chemical bonds are identified by the presence of a bond critical point (BCP) between two atomic nuclei. The properties of the electron density at these points reveal significant information about the nature of the chemical bond. For instance, the analysis of hydrogen bonds in cyclic dimers of pyrrole-2-carboxylic acid, a parent structure to the title compound, has been performed using the AIM theory to characterize these specific interactions researchgate.net. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key descriptors; a high ρ and a negative ∇²ρ are indicative of a shared-electron (covalent) interaction, while smaller ρ and positive ∇²ρ values suggest closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions researchgate.net.

Table 1: Illustrative NBO Analysis Data for a Hypothetical Donor-Acceptor Interaction in a Pyrrole Derivative.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C=C)45.8Lone Pair -> π delocalization
π(C=C)π(C=O)18.2π -> π conjugation
LP(2) Oσ(N-H)5.1Lone Pair -> σ hyperconjugation

Virtual Screening and Ligand-Based Design Methodologies for Related Compounds

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. VS can be broadly classified into ligand-based and structure-based methods.

Ligand-Based Design: Ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to the biological target of interest. These known molecules (ligands) are used to build a model that defines the essential structural characteristics required for binding. Pharmacophore modeling is a common LBDD approach where a model is generated based on the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. This pharmacophore can then be used to screen large databases for new molecules that match the model.

Virtual Screening Applications: Pyrrole derivatives are present in many biologically active compounds, making them an interesting scaffold for drug design. Virtual screening campaigns have been successfully employed to identify novel inhibitors containing pyrrole or related heterocyclic cores. For example, a multi-step virtual screening protocol combining ligand-based shape alignment and molecular docking was used to discover novel microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors, which led to the identification of active compounds with a 3-hydroxy-3-pyrrolin-2-one nucleus nih.gov. Similarly, virtual screening of databases based on pharmacophore models has been used to find potential inhibitors for targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD) mdpi.com.

In another study, substituted pyrrole derivatives were designed and evaluated as potential COX-2 inhibitors. Docking studies were performed to predict the binding energies and interaction modes of the designed compounds with the COX-2 active site, guiding the selection of candidates for synthesis and biological testing chalcogen.ro. Molecular hybridization strategies have also been used to develop pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, with molecular docking studies reinforcing their potential as anticancer agents by predicting their binding affinity to targets like VEGFR-2 nih.gov. These examples highlight how computational methods are instrumental in prioritizing and designing novel pyrrole-based compounds for various therapeutic applications.

Table 2: Examples of Pyrrole-Containing Compounds Identified or Designed Using Computational Methods.
Compound ClassTargetComputational MethodFinding/ResultReference
3-hydroxy-3-pyrrolin-2-one derivativesmPGES-1Virtual Screening, Molecular DockingIdentified novel inhibitors with low micromolar activity. nih.gov
Substituted Pyrrole DerivativesCOX-2Molecular DockingDesigned compounds with good predicted binding energies. chalcogen.ro
Pyrrole-2-carboxamidesMmpL3 (Tuberculosis)Pharmacophore Modeling, DockingDesigned potent anti-TB compounds. nih.gov
Pyrazoline-conjugated pyrrolesVEGFR-2Molecular DockingPredicted high binding affinity, suggesting anticancer potential. nih.gov

Derivatization Strategies and Chemical Transformations of 4 Butyryl 1h Pyrrole 2 Carboxylic Acid

Chemical Modification of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a prime target for chemical modification to produce esters and amides, which can alter the compound's physicochemical properties such as solubility, stability, and bioavailability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.comathabascau.ca This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, reacting 4-butyryl-1H-pyrrole-2-carboxylic acid with various alcohols (e.g., methanol, ethanol, butanol) would yield the corresponding methyl, ethyl, and butyl esters.

Another method involves the use of coupling agents. Uronium-based reagents such as TBTU, TATU, or COMU, in the presence of organic bases, can efficiently produce esters from carboxylic acids and alcohols, including tertiary alcohols, at room temperature. researchgate.net

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and minimize side products. mdpi.com

More recently, titanium-based catalysts have been shown to be effective for direct amidation. For example, catalytic amounts of titanium tetrafluoride (TiF₄) can promote the direct condensation of carboxylic acids and amines in good to excellent yields. researchgate.net This method is advantageous as it avoids the use of stoichiometric activating agents. The reaction of this compound with a diverse range of amines, such as benzylamine (B48309) or morpholine, would produce a library of corresponding amides. nih.gov

Table 1: Representative Esterification and Amidation Reactions

Transformation Reagents and Conditions Product Type
Esterification
Fischer Esterification Alcohol (e.g., ROH), cat. H₂SO₄, heat Alkyl 4-butyryl-1H-pyrrole-2-carboxylate
Uronium-based Coupling Alcohol (ROH), TBTU, organic base, RT Alkyl 4-butyryl-1H-pyrrole-2-carboxylate
Amidation
Carbodiimide Coupling Amine (R'R''NH), EDC/HOBt, solvent (e.g., DMF) N-substituted 4-butyryl-1H-pyrrole-2-carboxamide
Titanium-catalyzed Amine (R'R''NH), cat. TiF₄, toluene, reflux N-substituted 4-butyryl-1H-pyrrole-2-carboxamide

Functional Group Interconversions and Further Substitutions on the Pyrrole (B145914) Ring

The pyrrole ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups that can significantly modulate its biological activity. numberanalytics.com

Halogenation: The pyrrole ring can be halogenated using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce chlorine, bromine, or iodine atoms, respectively. numberanalytics.com These reactions typically proceed at the electron-rich positions of the pyrrole ring. For this compound, the likely positions for substitution would be C3 and C5. The introduction of halogens can alter the electronic properties of the molecule and provide handles for further synthetic transformations, such as cross-coupling reactions. nih.gov

Nitration: Nitration of the pyrrole ring can be achieved using a mixture of nitric acid and acetic anhydride (B1165640), which typically yields the 2-nitropyrrole derivative. numberanalytics.com Given that the 2-position is already substituted in the target molecule, nitration would likely occur at other available positions on the ring. The nitro group can subsequently be reduced to an amino group, providing a route to further functionalization.

Acylation: Friedel-Crafts acylation can introduce an additional acyl group onto the pyrrole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. numberanalytics.com This allows for the synthesis of derivatives with multiple keto functionalities.

Modification of the butyryl side chain, for example through reduction of the keto group to a secondary alcohol, could also be explored to generate further structural diversity.

Table 2: Potential Functional Group Interconversions and Substitutions

Reaction Type Reagent(s) Potential Product
Chlorination N-Chlorosuccinimide (NCS) Chloro-4-butyryl-1H-pyrrole-2-carboxylic acid
Bromination N-Bromosuccinimide (NBS) Bromo-4-butyryl-1H-pyrrole-2-carboxylic acid
Nitration Nitric acid / Acetic anhydride Nitro-4-butyryl-1H-pyrrole-2-carboxylic acid
Reduction Sodium borohydride (B1222165) (NaBH₄) 4-(1-hydroxybutyl)-1H-pyrrole-2-carboxylic acid

Design and Synthesis of Chemically Diverse Analogs and Probes

The scaffold of this compound serves as a valuable starting point for the design and synthesis of chemically diverse analogs and molecular probes for biological investigation. By systematically modifying different parts of the molecule, libraries of compounds can be generated to explore structure-activity relationships (SAR).

For instance, a series of pyrrole analogues of the natural product combretastatin (B1194345) A-4, a potent anticancer agent, have been synthesized and evaluated for their anti-proliferative activity. nih.gov This highlights the potential of the pyrrole core in developing new therapeutic agents. Similarly, derivatives of this compound could be synthesized to target various biological pathways.

The synthesis of such analogs often employs combinatorial chemistry techniques, where different building blocks are combined to rapidly generate a large number of compounds. nih.gov For example, a library of amides could be created by reacting the parent carboxylic acid with a diverse set of amines. The resulting compounds can then be screened for biological activity, such as enzyme inhibition or receptor binding.

Molecular probes can also be designed by incorporating reporter groups, such as fluorescent tags or biotin, into the structure. These probes are invaluable tools for studying the molecular mechanisms of action and for identifying cellular targets.

Table 3: Strategies for Generating Diverse Analogs

Strategy Description Example Application
Combinatorial Amidation Reacting the carboxylic acid with a library of diverse amines. Generation of a compound library for high-throughput screening against a specific biological target.
Ring Substitution Introducing various substituents (e.g., halogens, nitro groups) onto the pyrrole ring. Probing the electronic requirements for biological activity at different positions of the pyrrole core.
Side Chain Modification Altering the length or functionality of the butyryl side chain. Investigating the role of the side chain in binding to a target protein or enzyme.

Application of Derivatization in Analytical Research Method Development

Derivatization of this compound is a key strategy in the development of sensitive and selective analytical methods, particularly for liquid chromatography (LC). nih.gov Carboxylic acids can sometimes exhibit poor chromatographic behavior in reversed-phase LC and may lack a strong chromophore or fluorophore for sensitive detection. nih.govnih.gov

To overcome these limitations, the carboxylic acid group can be derivatized with a labeling reagent that introduces a fluorescent or UV-absorbing tag. researchgate.net This pre-column derivatization significantly enhances the sensitivity and selectivity of the analysis. For example, reacting the carboxylic acid with a fluorescent labeling agent allows for its detection at very low concentrations using a fluorescence detector.

The development of stability-indicating methods, such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), is crucial for assessing the chemical stability of pharmaceutical compounds. oatext.com Derivatization can be employed in these methods to separate and quantify the parent compound from its degradation products. For pyrrole-containing ester derivatives, gradient UHPLC methods have been developed and validated to determine their stability under various conditions. oatext.com Such methods are essential for quality control and formulation development.

Table 4: Derivatization for Analytical Applications

Analytical Technique Derivatization Purpose Example Reagent/Method
HPLC with UV Detection Introduction of a chromophore Reaction with a UV-absorbing labeling agent.
HPLC with Fluorescence Detection Introduction of a fluorophore Pre-column derivatization with a fluorescent tag. researchgate.net
LC-MS Improved ionization and chromatographic separation Esterification or amidation to improve volatility and reduce polarity. nih.gov
Stability Studies Separation of parent compound from degradation products Development of specific UHPLC methods for the derivatized compound. oatext.com

Structure Activity Relationships Sar and Mechanistic Investigations of 4 Butyryl 1h Pyrrole 2 Carboxylic Acid Analogs

Correlating Structural Modifications with Biological Response Profiles

The biological activity of 4-butyryl-1H-pyrrole-2-carboxylic acid analogs is highly dependent on the nature and position of substituents on the pyrrole (B145914) ring. Structure-activity relationship (SAR) studies have demonstrated that minor chemical alterations can lead to significant changes in potency and selectivity against various biological targets.

For instance, in a series of 1,2,3,5-tetra-substituted pyrrole derivatives designed as cyclooxygenase (COX) inhibitors, the substituents at each position played a critical role in determining the inhibitory activity against COX-1 and COX-2. nih.gov Key findings from these studies indicate:

Substitution at Position 1: Introducing an acetic acid group at position 1 (the nitrogen atom) generally resulted in potent activity against both COX-1 and COX-2. nih.gov However, increasing the bulkiness of the substituent at this position tended to shift the selectivity towards COX-1 inhibition. nih.gov

Substitution at Position 4: The nature of the aroyl group at the 4-position influences potency. In studies of related pyrrol-2(5H)-one analogues, different methylbenzoyl groups were explored, indicating this position is a key site for modification to optimize interactions with target proteins.

Substitution at other positions: In a different series of pyrrole-2-carboxamides designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhanced anti-tuberculosis activity. nih.gov Furthermore, replacing the hydrogen on the pyrrole nitrogen with a methyl group reduced activity approximately 50-fold, while replacing the hydrogens on both the pyrrole and carboxamide nitrogens led to a complete loss of activity, highlighting the importance of these hydrogen bond donors. nih.gov

Similarly, SAR studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase (MBL) inhibitors revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all important for inhibitory potency. nih.gov

The following table summarizes the impact of structural modifications on the biological activity of various pyrrole-2-carboxylic acid analogs.

Compound Series Modification Position Effect on Biological Activity Target
Pyrrole Carboxylic AcidsAcetic acid group1High activity against COX-1 and COX-2. nih.govCOX Enzymes
Pyrrole Carboxylic AcidsIncreased bulkiness of acidic group1Shifted activity to favor COX-1 inhibition. nih.govCOX Enzymes
Pyrrole-2-carboxamidesMethyl group (vs. H)1~50-fold reduction in activity. nih.govMmpL3
Pyrrole-2-carboxamidesElectron-withdrawing groups on phenyl/pyridyl ringsRingImproved anti-TB activity. nih.govMmpL3
2-amino-pyrrole-3-carbonitrilesN-benzoyl group2 (amino)Potent activity against all MBL subclasses. nih.govMetallo-β-lactamases

Enzyme-Targeted Mechanistic Studies

Mechanistic studies have provided deeper insights into how these pyrrole derivatives interact with and modulate the function of specific enzymes.

Modulation of Specific Enzyme Activities (e.g., hydrolases, oxidases)

Analogs of this compound have been investigated as inhibitors of several enzyme classes, including hydrolases like cholinesterases and oxidases such as D-amino acid oxidase (DAO).

Hydrolases: Certain 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), a serine hydrolase, with minimal activity against the closely related acetylcholinesterase (AChE). frontiersin.org For example, compound 3p from one study demonstrated potent and selective BChE inhibition with an IC50 value of 1.71 µM. frontiersin.org

Oxidases: Fused pyrrole carboxylic acids, which are structural isosteres of the indole (B1671886) ring system, have been discovered as potent inhibitors of D-amino acid oxidase (DAO). researchgate.net One such compound, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, was identified as a potent inhibitor of human DAAO (hDAAO). researchgate.net The parent compound, pyrrole-2-carboxylic acid, is known to be formed from the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase. hmdb.ca

Elucidation of Enzyme Inhibition or Activation Mechanisms

Kinetic studies are crucial for understanding the precise mechanism of enzyme inhibition. For the selective BChE inhibitor 3p , Lineweaver-Burk plot analysis revealed a mixed competitive mode of inhibition. frontiersin.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km). frontiersin.org

In the context of proline racemase, an enzyme that interconverts L-proline and D-proline, pyrrole-2-carboxylic acid acts as a potent competitive inhibitor. researchgate.netwisc.edu It is believed to mimic the planar transition state of the proline substrate, allowing it to bind tightly within the enzyme's active site and block the substrate from binding. wisc.edu The addition of a 4-butyl group, as in the title compound, could potentially alter this binding affinity or introduce steric hindrance, possibly preventing it from fitting into the active site as effectively as the parent compound. wisc.edu

Development and Application of Chemical Probes for Cellular Pathway Interrogation

While specific applications of this compound as a chemical probe are not extensively documented, its analogs serve as valuable tools for studying cellular pathways. A chemical probe is a small molecule with high affinity and selectivity for a specific target, used to investigate biological processes. nih.gov

Derivatives of pyrrole-2-carboxylic acid, due to their specific interactions with enzymes like COX, MmpL3, and cholinesterases, can be utilized to probe the roles of these enzymes in various cellular and disease contexts. nih.govnih.govfrontiersin.org For example, the development of selective BChE inhibitors from the pyrrole scaffold allows researchers to dissect the specific functions of BChE versus AChE in cholinergic signaling and neurodegenerative diseases. frontiersin.org The identification of potent MmpL3 inhibitors has been instrumental in validating this protein as a key target for anti-tuberculosis drug development and for studying the crucial pathway of mycolic acid transport in mycobacteria. nih.gov These compounds enable researchers to manipulate a single protein target within a complex biological network, helping to uncover its function and potential as a therapeutic target. nih.gov

Insights into Molecular Binding and Receptor Modulation

The efficacy of this compound analogs is rooted in their specific molecular interactions with target receptors or enzyme active sites. The pyrrole N-H and the carboxylic acid groups are key features that often participate in hydrogen bonding.

Enzyme Active Site Binding: In the case of COX enzymes, pyrrole carboxylic acid derivatives are designed to interact with the enzyme's active site. The acidic carboxylate group typically forms a critical interaction with a key arginine residue (Arg120) within the active site, a common feature for many NSAIDs. nih.gov The substituted phenyl groups on the pyrrole ring engage with hydrophobic pockets within the enzyme, contributing to binding affinity and selectivity between COX-1 and COX-2. nih.gov

Receptor Interactions: Pyrrole-based structures are also used to create synthetic receptors for anion binding. The pyrrole N-H groups are excellent hydrogen bond donors. nih.gov In homochiral tris(pyrrolamide) receptors, the amide and pyrrole N-H groups cooperate to bind carboxylate anions. nih.gov DFT calculations of a receptor-mandelate complex predicted that the carboxylate group of the anion interacts with the amide N-H group deep within the receptor, while the carbonyl oxygen hydrogen bonds with both amide and pyrrole N-H groups. nih.gov This demonstrates the capacity of the pyrrole motif to participate in highly directional hydrogen bonding networks that govern molecular recognition. nih.gov

MmpL3 Binding: Molecular docking studies of pyrrole-2-carboxamide inhibitors with MmpL3 suggest that the pyrrole and carboxamide N-H groups form crucial hydrogen bonds with amino acid residues in the protein's active site. nih.gov This interaction is essential for anchoring the inhibitor and achieving potent activity. nih.gov

These examples underscore the versatility of the pyrrole-2-carboxylic acid scaffold in forming specific, high-affinity interactions with biological macromolecules, thereby modulating their function.

Role and Significance in Biological Systems and Chemical Biology

Natural Occurrence and Biosynthetic Origin of Pyrrole (B145914) Carboxylic Acids in Biological Organisms

Pyrrole carboxylic acids and their derivatives are a class of heterocyclic compounds found across a wide range of biological organisms, including fungi, plants, and microorganisms. nih.gov While the simple, unadorned pyrrole ring is not commonly found in nature, its derivatives are integral components of many vital natural products and cofactors. wikipedia.org Naturally occurring molecules containing the pyrrole scaffold include vitamin B12, bile pigments such as bilirubin, and the porphyrins that form the core of heme and chlorophyll. wikipedia.orgresearchgate.net

Specific pyrrole carboxylic acids have been identified in various natural sources. For instance, pyrrole-2,3-dicarboxylic acid (PDCA) and pyrrole-2,3,5-tricarboxylic acid (PTCA) are found in melanosomes of sepia, human black hair, and bovine choroid and iris. nih.gov Derivatives of pyrrole-2-carboxaldehyde, a closely related structure, have been isolated from fungi and plants, including the roots, leaves, and seeds. nih.gov

The biosynthesis of the pyrrole ring in organisms follows several pathways. A primary route begins with aminolevulinic acid (ALA), which is synthesized from glycine (B1666218) and succinyl-CoA. wikipedia.org Two molecules of ALA are condensed by the enzyme ALA dehydratase to form porphobilinogen (B132115) (PBG), a fundamental pyrrole-containing precursor to macrocycles like heme and chlorophyll. wikipedia.org Another significant biosynthetic pathway involves the four-electron oxidation of the proteinogenic amino acid L-proline to create the pyrrole-2-carboxylate moiety. researchgate.net This conversion is crucial for the production of various antibiotics. researchgate.net Additionally, other amino acids like glycine, serine, and tryptophan, along with dicarboxylic acids, can serve as precursors for constructing the aromatic pyrrole ring. nih.gov A distinct pathway uses N-acetylglucosamine as a precursor, which, after several enzymatic steps, yields 4-acetamidepyrrole-2-carboxylic acid. nih.gov

Participation in Endogenous Metabolic Pathways

Pyrrole-2-carboxylic acid, the parent compound of 4-butyryl-1H-pyrrole-2-carboxylic acid, is recognized as a metabolite in mammalian systems. hmdb.ca Its presence is linked to specific endogenous metabolic pathways, primarily involving the breakdown of amino acids and complex sugars.

Pyrrole-2-carboxylic acid is a known derivative of the oxidation of D-hydroxyproline isomers by the mammalian enzyme D-amino acid oxidase. hmdb.caselleckchem.com The direct product of this enzymatic oxidation is Δ¹-pyrroline-4-hydroxy-2-carboxylic acid, an unstable intermediate. hmdb.canih.govresearchgate.net This compound spontaneously loses a water molecule to form the more stable aromatic structure of pyrrole-2-carboxylic acid. hmdb.ca Studies in rats have confirmed that the administration of D-isomers of hydroxyproline (B1673980) leads to the identification of pyrrole-2-carboxylate in urine, a direct result of the action of D-amino acid oxidase. hmdb.ca A similar reaction is also catalyzed by the enzyme allohydroxy-D-proline oxidase found in Pseudomonas. hmdb.ca

In addition to its origin in amino acid metabolism, pyrrole-2-carboxylic acid has been identified as a degradation product of sialic acids. hmdb.caselleckchem.com Sialic acids are a family of nine-carbon sugar acids that are typically found at the outermost ends of glycan chains on cell surfaces and soluble glycoproteins. Their degradation, either through enzymatic or chemical processes, can lead to the formation of various smaller molecules, including pyrrole-2-carboxylic acid.

Biological Activities of Pyrrole Carboxylic Acid Derivatives (General Academic Findings)

The pyrrole ring is a privileged scaffold in medicinal chemistry, and its derivatives, including various pyrrole carboxylic acids, exhibit a broad spectrum of biological activities. researchgate.netraijmr.com These compounds have been investigated for their potential as therapeutic agents in numerous disease areas. nih.gov

Research has demonstrated that pyrrole derivatives possess significant antibacterial, antifungal, anti-inflammatory, antioxidant, antitumor, and immunosuppressant properties. raijmr.com The incorporation of different substituents onto the pyrrole ring allows for the fine-tuning of its biological profile, leading to the development of compounds with enhanced potency and selectivity. nih.gov For example, certain pyrrole-2-carboxylate derivatives have shown promising activity against Mycobacterium tuberculosis. nih.gov Other synthetic pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the inflammatory pathway. mdpi.com The antiparasitic activity of pyrrole-2-carboxylic acid has also been noted, with studies showing it can act as an inhibitor of proline racemase in Trypanosomes. bioaustralis.com It also displays potent antifungal activity against plant pathogens like Phytophthora. bioaustralis.com

Below is a table summarizing the diverse biological activities reported for various pyrrole carboxylic acid derivatives.

Derivative Class Biological Activity Example/Finding Reference(s)
Pyrrole-2-carboxylatesAntibacterial (Antitubercular)Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate was active against Mycobacterium tuberculosis H37Rv. nih.gov
Pyrrole-3-carboxamidesAntifungal (Fungicide)N-pyrrolyl carboxylic acid derivatives have been developed as complex II inhibitors for agrochemical use. researchgate.netresearchgate.net
Pyrrolo[2,3-d]pyrimidinesAnticancerDerivatives bearing a urea (B33335) moiety showed cytotoxic activity against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. nih.gov
3,4-disubstituted pyrrolesAnti-inflammatoryPyrrole–cinnamate hybrids were evaluated as potent inhibitors of cyclooxygenase-2 (COX-2). mdpi.com
Pyrrole-2-carboxylic acidAntiparasiticDemonstrates activity against Trypanosomes through selective inhibition of proline racemase. bioaustralis.com
Pyrrole-2-carboxylic acidAntifungal (Oomycete)Shows potent activity against Phytophthora, a genus of plant-damaging oomycetes. bioaustralis.com
1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsAntibacterialSome analogues demonstrated activity against Staphylococcus sp. nih.gov

Utilization as Synthetic Scaffolds for Novel Bioactive Compound Development

The pyrrole carboxylic acid framework is a versatile and highly valued scaffold for the development of new bioactive compounds. biolmolchem.com Its structure allows for modification at multiple positions, enabling medicinal chemists to create large libraries of analogues to explore structure-activity relationships (SAR). researchgate.net The pyrrole ring acts as a pharmacophore in many existing drugs and natural products, making it an attractive starting point for drug discovery programs. nih.govbiolmolchem.com

The synthesis of highly substituted pyrrole derivatives has been a focus of chemical research, with the development of efficient methods to generate molecular diversity. syrris.comnih.gov For instance, one-step continuous flow synthesis methods have been created to produce pyrrole-3-carboxylic acids directly from commercially available starting materials, accelerating the drug discovery process. syrris.com These synthetic advancements facilitate the rapid generation of novel compounds for biological screening.

The pyrrole scaffold is a key structural element in compounds designed to target a wide array of biological molecules, including enzymes and receptors. nih.gov Its utility is demonstrated in the creation of fungicides, where pyrrole carboxamides act as inhibitors of complex II in the mitochondrial respiratory chain, and in the development of anti-inflammatory agents and potential anticancer therapeutics. nih.govmdpi.comresearchgate.net The chemical tractability and proven biological relevance of the pyrrole carboxylic acid scaffold ensure its continued importance in the design and synthesis of future therapeutic agents. nih.govbiolmolchem.com

Conclusion and Future Directions in 4 Butyryl 1h Pyrrole 2 Carboxylic Acid Research

Summary of Key Academic Contributions and Research Advancements

The academic contributions relevant to 4-butyryl-1H-pyrrole-2-carboxylic acid primarily stem from research into the broader class of 4-acyl-1H-pyrrole-2-carboxylic acids and other substituted pyrrole (B145914) derivatives. A significant area of advancement has been in the field of medicinal chemistry, particularly in the development of enzyme inhibitors.

Research has demonstrated that derivatives of (4-acylpyrrol-2-yl)alkanoic acids are potent inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme critically involved in the inflammatory cascade through the release of arachidonic acid. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed key insights. For instance, the nature of the acyl group at the 4-position and the substituents at other positions on the pyrrole ring significantly influence inhibitory potency. nih.gov While specific studies on the 4-butyryl derivative are not detailed, the established SAR principles suggest that it would exhibit inhibitory activity against cPLA2.

Furthermore, the pyrrole-2-carboxylic acid moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. nih.govnih.gov The presence of the butyryl group introduces a lipophilic component that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Advancements in synthetic methodologies for functionalized pyrroles, such as novel catalytic and green chemistry approaches, have also indirectly contributed to the potential for studying compounds like this compound. lucp.net These methods provide more efficient and environmentally benign routes to access a variety of substituted pyrroles for biological screening and other applications.

A summary of relevant research findings is presented in the table below.

Research AreaKey Advancements
Medicinal Chemistry Identification of (4-acylpyrrol-2-yl)alkanoic acids as potent inhibitors of cytosolic phospholipase A2 (cPLA2). nih.gov
Elucidation of structure-activity relationships for cPLA2 inhibition by substituted pyrroles. nih.gov
Exploration of pyrrole-2-carboxylic acid derivatives for broad-spectrum biological activities. nih.govnih.gov
Synthetic Chemistry Development of advanced and sustainable methods for the synthesis of functionalized pyrroles. lucp.net

Identification of Current Research Gaps and Challenges

Despite the foundational knowledge from related compounds, there are significant gaps in the specific understanding of this compound.

Lack of Specific Synthesis and Characterization Data: There is a notable absence of detailed, peer-reviewed academic literature describing the specific synthesis, purification, and comprehensive characterization of this compound. While general acylation methods for pyrroles are known, an optimized and thoroughly documented protocol for this particular compound is not readily available. nih.gov

Limited Experimental Data on Physicochemical Properties: Experimentally determined data on the physical and chemical properties of this compound are scarce. Information such as melting point, boiling point, solubility, and pKa is often predicted or derived from supplier data rather than from rigorous academic studies.

Absence of Biological Activity Profile: The specific biological activities of this compound have not been systematically investigated and reported. While its potential as a cPLA2 inhibitor can be inferred, its broader pharmacological profile, including its effects on other potential biological targets, remains unknown. nih.gov

Scarcity of Spectroscopic Data: Detailed and publicly archived spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound are not widely available in academic databases. Such data is crucial for unambiguous identification and for facilitating further research. While data for the parent compound, pyrrole-2-carboxylic acid, exists, it serves only as a partial reference. bmrb.iochemicalbook.com

The primary challenge for researchers is the current lack of focused academic investigation into this specific molecule. This necessitates that initial studies would need to undertake fundamental synthesis and characterization before more advanced applications can be explored.

Prognosis for Future Research Avenues and Interdisciplinary Collaborations

The existing research gaps present numerous opportunities for future investigations into this compound.

Synthetic Chemistry: A key future direction is the development and publication of a robust and scalable synthesis for this compound. This could involve the optimization of existing acylation methods or the application of novel, greener synthetic strategies. lucp.net Collaboration with process chemists could facilitate the development of efficient large-scale production methods.

Medicinal Chemistry and Pharmacology: A thorough investigation of the biological activities of this compound is a critical next step. This would involve screening the compound against a panel of biological targets, with a primary focus on cPLA2, given the activity of related compounds. nih.govresearchgate.net Further SAR studies could be conducted by synthesizing and evaluating a series of analogs with variations in the acyl chain length and substitutions on the pyrrole ring. This would require collaboration between synthetic chemists and pharmacologists.

Biochemical Probes: Depending on its biological activity and selectivity, this compound or its derivatives could be developed as biochemical probes to study the function and regulation of specific enzymes or receptors. This would involve interdisciplinary collaboration with biochemists and chemical biologists.

Analytical Chemistry: A comprehensive analytical characterization of this compound is essential. This includes detailed spectroscopic analysis (1H NMR, 13C NMR, IR, HRMS) and the development of validated analytical methods for its quantification in various matrices. This work would be foundational for all other research avenues.

The future of research on this compound is promising, provided that foundational studies are undertaken to address the current knowledge gaps. Interdisciplinary collaborations will be crucial to unlocking the full scientific potential of this and related functionalized pyrrole compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-butyryl-1H-pyrrole-2-carboxylic acid?

The synthesis of pyrrole carboxylic acid derivatives typically involves functionalizing the pyrrole ring via acylation or esterification followed by hydrolysis. For example:

  • Acylation : Introduce the butyryl group using Friedel-Crafts acylation under controlled conditions (e.g., AlCl₃ as a catalyst in anhydrous dichloromethane).
  • Hydrolysis : Convert ester intermediates (e.g., methyl esters) to carboxylic acids using aqueous NaOH or HCl .
  • Purification : Recrystallization from ethanol/ethyl acetate mixtures is effective for isolating crystalline products, as demonstrated for structurally similar pyrrole derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions and confirm ring substitution patterns. For instance, the carboxylic acid proton appears as a broad singlet (δ ~12 ppm), while the pyrrole ring protons resonate between δ 6–7 ppm .
  • IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrole ring (N-H stretch ~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How can purity and stability be optimized during storage?

  • Chromatography : Use reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by UV detection) .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent oxidation or moisture-induced degradation .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Case Study : If NMR signals for the butyryl group vary, compare with computational predictions (e.g., DFT-calculated chemical shifts) to identify regioisomeric impurities .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELX software for refinement, as applied to analogous pyrrole-carboxylic acids .
  • Dynamic NMR : Probe conformational exchange or tautomerism in solution by variable-temperature NMR experiments .

Q. What computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
  • Solvent Effects : Use the polarizable continuum model (PCM) to simulate solvent interactions, critical for drug design applications .
  • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate models .

Q. How to analyze hydrogen-bonding networks in its crystal structure?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N-H⋯O, O-H⋯O) using Etter’s formalism. For example, 1H-pyrrole-2-carboxylic acid forms centrosymmetric dimers (R₂²(10) motif) via N-H⋯O bonds, further linked into chains by O-H⋯O interactions .
  • SHELX Refinement : Refine H-atom positions with riding models and anisotropic displacement parameters for non-H atoms. Monitor residual electron density to detect disorder .
  • Thermal Analysis : Correlate hydrogen-bond strength with thermal stability via TGA/DSC .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading) and minimize side products .
  • Data Cross-Validation : Combine XRD, DFT, and spectroscopy to resolve structural ambiguities, as seen in studies of brominated pyrrole derivatives .
  • Ethics in Reporting : Disclose computational parameters (basis sets, convergence criteria) and crystallographic data (R-factors, CCDC deposition numbers) for reproducibility .

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